molecular formula C4H6O4 B088980 Succinic acid, [1,4-14C] CAS No. 13613-74-6

Succinic acid, [1,4-14C]

Cat. No. B088980
CAS RN: 13613-74-6
M. Wt: 122.07 g/mol
InChI Key: KDYFGRWQOYBRFD-NUQCWPJISA-N
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Description

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid that plays a significant role in intermediary metabolism . It is a colorless crystalline solid, soluble in water . In living organisms, succinic acid takes the form of an anion, succinate, which has multiple biological roles as a metabolic intermediate .


Synthesis Analysis

Succinic acid is synthesized through various methods. The common method of synthesis of succinic acid is the catalytic hydrogenation of maleic acid or its anhydride .


Molecular Structure Analysis

Succinic acid is a dicarboxylic acid, containing two carboxylic acid functional groups (-COOH). It acts as a dibasic acid due to the presence of two carboxylic acid groups, meaning it can donate two protons (H⁺ ions) in acid-base reactions .


Chemical Reactions Analysis

Succinic acid undergoes various chemical reactions. It can undergo esterification reactions with alcohols to form esters. It can also undergo dehydration reactions to form cyclic anhydrides (succinic anhydride). It reacts with bases to form salts known as succinates. Additionally, it undergoes oxidation reactions to form various oxidation products .


Physical And Chemical Properties Analysis

Succinic acid is a white, odorless solid with a highly acidic taste . It has a molecular formula of C4H6O4. Its chemical structure consists of a four-carbon chain with two carboxylic acid groups (-COOH) attached at the ends . It is soluble in water, ethanol, and ether .

Scientific Research Applications

  • Production and Purification Processes :

    • Succinic acid is used commercially as an intermediate chemical in the manufacture of 1,4-butanediol, maleic anhydride, and other chemicals, with production often involving fermentation of carbohydrates. A process involving fermentation, desalting electrodialysis, water-splitting electrodialysis, and crystallization has been developed for producing pure crystalline succinic acid (Glassner, Elankovan, Beacom, & Berglund, 1995).
    • Biological production from renewable resources is a growing interest area, and developments in end-product recovery technology like water-splitting electrodialysis and liquid/liquid extraction have lowered production costs significantly (Zeikus, Jain, & Elankovan, 1999).
  • Metabolic Engineering for Enhanced Production :

    • Advances in strain selection and metabolic engineering have led to improved succinic acid production. This includes optimizing fermentation processes and modifying model strains for higher yield and efficiency (Jiang et al., 2017).
  • Recovery from Fermentation Broths :

    • Innovative methods like crystallization at specific pH values have been studied for efficient recovery of succinic acid from fermentation broths, yielding high purity and yield compared to traditional methods (Li et al., 2010).
  • Potential for Commercial Production :

    • Due to its wide applications in the food, chemicals, and pharmaceutical industries, there is significant interest in the commercial production of bio-based succinic acid. Strategies for successful commercialization include integrated production with other high-value-added products and optimizing culture conditions (Cheng, Zhao, Zeng, & Zhang, 2012).
  • Metabolic Effects in Biological Systems :

    • Research has been conducted to understand the metabolic effects and fate of succinic acid methyl esters in biological systems like rat hepatocytes. This includes examining the inhibition of glucose metabolism and the efficient conversion of succinic acid to acidic metabolites (Zhang, Sener, & Malaisse, 1994).
  • Applications in Analytical Chemistry :

    • Succinic acid has been used in chemical syntheses, such as in the preparation of lipoic acid, and for determining the enantiomeric composition and absolute configuration of labeled compounds (Pritchard, Mccormick, & Wright, 1970).
  • Therapeutic Potential :

    • Selected esters of succinic acid are being investigated for their insulinotropic effects, which could be beneficial in treating non-insulin-dependent diabetes. For instance, the monoethyl ester of succinic acid has been studied for its metabolism and functional effects in rat pancreatic islets (Ladrière et al., 1998).

Mechanism of Action

Succinate, the anion form of succinic acid, is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It also has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .

Safety and Hazards

Succinic acid may be harmful if inhaled and may cause irritation to the respiratory tract. Symptoms include coughing, sore throat, and shortness of breath. It may also cause skin irritation. Prolonged contact may cause dermatitis. Contact may cause severe irritation or burns .

Future Directions

The biological synthesis of succinic acid using renewable feedstocks has garnered a lot of attention in recent years. This method is relatively economical as well as sustainable, making it a viable alternative for the existing processes . The major factors driving the prominence of biosuccinic acid include technology innovations in manufacturing and processing and growing preference over fossil-based alternatives due to benefits such as cost-effectiveness, low carbon footprint, and reduced price volatility .

properties

IUPAC Name

(1,4-14C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+2,4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-NUQCWPJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinic acid, [1,4-14C]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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